cis-4-Methylcyclohexylammonium chloride
CAS No.:
Cat. No.: VC13856149
Molecular Formula: C7H16ClN
Molecular Weight: 149.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClN |
|---|---|
| Molecular Weight | 149.66 g/mol |
| IUPAC Name | (4-methylcyclohexyl)azanium;chloride |
| Standard InChI | InChI=1S/C7H15N.ClH/c1-6-2-4-7(8)5-3-6;/h6-7H,2-5,8H2,1H3;1H |
| Standard InChI Key | GIRKJSRZELQHDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1)[NH3+].[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
cis-4-Methylcyclohexylammonium chloride (C₇H₁₆ClN) consists of a cyclohexane ring with a methyl group and an ammonium chloride substituent in the cis configuration. The molecular weight is 149.66 g/mol, and its structure is characterized by a chair conformation where the methyl and ammonium groups occupy adjacent equatorial positions .
Spectral Data
Nuclear magnetic resonance (NMR) analysis of the precursor amine (cis-4-methylcyclohexylamine) reveals distinct proton environments:
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¹H NMR (400 MHz, CDCl₃): δ 3.78 (s, 4H), 2.02–1.92 (m, 1H), 1.82–1.79 (m, 1H), 1.54–1.4 (m, 8H), 1.11 (s, 6H), 1.02 (s, 3H) .
These signals correlate with the cyclohexyl backbone and methyl group, confirming the cis stereochemistry.
Synthesis and Purification
Hydrogenation of 4-Methylphenylboronic Acid
The synthesis begins with the hydrogenation of 4-methylphenylboronic acid or its esters using a rhodium-carbon catalyst. Key parameters include:
| Parameter | Condition |
|---|---|
| Catalyst Loading | 4% Rh/C by weight |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 80°C |
| Pressure | 2.0 MPa H₂ |
| Reaction Time | 16 hours |
| Cis:Trans Ratio | 87:13 |
| Yield | 76–85% after recrystallization |
Recrystallization in methanol/water (1:5 w/w) enhances cis-isomer purity to >99.3% .
Amine Substitution and Salt Formation
The boronic acid intermediate undergoes amine substitution with sulfamic acid (1.3–2.5 equivalents) in THF, followed by alkaline hydrolysis (NaOH) to yield cis-4-methylcyclohexylamine. Neutralization with hydrochloric acid produces the ammonium chloride salt:
The final product is isolated via extraction with dichloromethane/isopropanol (8:1) and distillation, achieving >99.5% purity .
Physicochemical Properties
Thermal and Solubility Profiles
Data for the precursor amine (cis-4-methylcyclohexylamine) provide insights into the salt’s behavior:
Applications in Pharmaceutical Chemistry
Kinase Inhibitor Synthesis
The cis-4-methylcyclohexylamine moiety is a key structural component in kinase inhibitors, where its rigid conformation enhances target binding affinity. For example, derivatives of this amine have shown promise in modulating cyclin-dependent kinases (CDKs) and tyrosine kinases .
Chiral Resolution
The ammonium salt serves as a resolving agent for racemic mixtures in asymmetric synthesis. Its steric hindrance and hydrogen-bonding capacity enable enantiomeric separation of carboxylic acids and alcohols .
Regulatory and Industrial Status
The U.S. EPA lists cis-4-methylcyclohexylamine under the Substance Registry System (CAS 2523-56-0), but no specific regulations target the ammonium salt. Industrial-scale production (e.g., 5 kg batches) has been demonstrated, with rhodium catalyst reuse up to seven cycles, reducing costs by 40% .
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